

Spectroscopic Profile of 3-Propoxypropylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Propoxypropylamine**

Cat. No.: **B103772**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Propoxypropylamine**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is intended to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **3-Propoxypropylamine**. Below are the predicted ^1H and ^{13}C NMR spectral data based on the analysis of its functional groups and comparison with similar alkyl amines and ethers.

^1H NMR Data (Predicted)

The proton NMR spectrum of **3-Propoxypropylamine** is expected to show distinct signals for the protons on the propoxy and propylamine chains. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-a (CH ₃)	~ 0.9	Triplet	3H	~ 7.4
H-b (-CH ₂ -)	~ 1.6	Sextet	2H	~ 7.4, 6.7
H-c (-O-CH ₂ -)	~ 3.4	Triplet	2H	~ 6.7
H-d (-CH ₂ -)	~ 1.8	Quintet	2H	~ 6.5
H-e (-CH ₂ -N)	~ 2.8	Triplet	2H	~ 6.5
H-f (NH ₂)	~ 1.1 (broad)	Singlet	2H	-

Structure for ¹H NMR Assignments:

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons closer to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts.

Carbon	Chemical Shift (δ, ppm)
C-1 (CH ₃)	~ 11
C-2 (-CH ₂ -)	~ 23
C-3 (-O-CH ₂ -)	~ 73
C-4 (-CH ₂ -)	~ 30
C-5 (-CH ₂ -N)	~ 70
C-6 (C-NH ₂)	~ 40

Structure for ¹³C NMR Assignments:

Infrared (IR) Spectroscopy

The IR spectrum of **3-Propoxypropylamine** is characterized by absorption bands corresponding to its primary amine and ether functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3380-3250	N-H Stretch (asymmetric & symmetric)	Primary Amine
2960-2850	C-H Stretch	Alkyl
1650-1580	N-H Bend (Scissoring)	Primary Amine
1470-1450	C-H Bend	Alkyl
1120-1085	C-O Stretch	Ether

Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for **3-Propoxypropylamine** are not widely published, the following are general methodologies typically employed for liquid amine samples.

NMR Spectroscopy Protocol

Sample Preparation:

- A sample of **3-Propoxypropylamine** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of CDCl₃ is common for similar amines. [\[1\]](#)
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference peak at 0 ppm.

Data Acquisition:

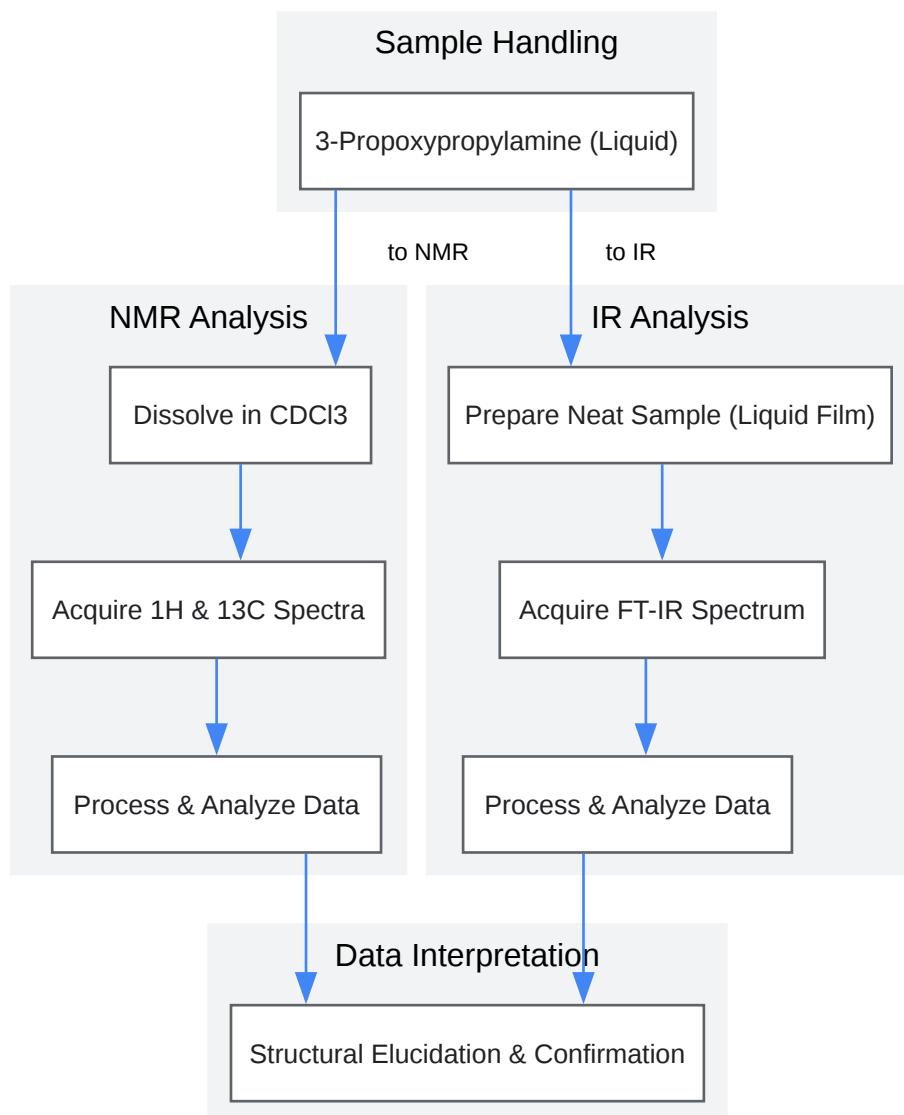
- The NMR tube is placed in the spectrometer.
- For ¹H NMR, the spectrometer is tuned to the proton frequency. The acquisition parameters (e.g., number of scans, relaxation delay) are optimized to obtain a good signal-to-noise ratio.

- For ^{13}C NMR, the spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

IR Spectroscopy Protocol

Sample Preparation:

- For a neat liquid sample, a drop of **3-Propoxypropylamine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. This is a common technique for liquid amines.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.


Data Acquisition:

- A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
- The prepared sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid sample like **3-Propoxypropylamine**.

Workflow for Spectroscopic Analysis of 3-Propoxypropylamine

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. propylamine low high resolution ^1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Propoxypropylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103772#spectroscopic-data-for-3-propoxypropylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com